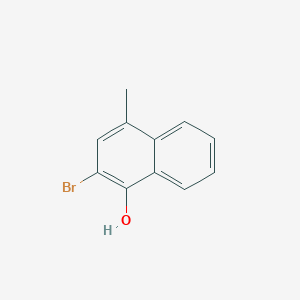![molecular formula C13H19ClN2O2 B14035944 Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride](/img/structure/B14035944.png)
Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyran ring and a pyridinylmethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole and pyran rings, followed by their fusion and the introduction of the pyridinylmethoxy group. Common reagents used in these steps include pyridine, methanol, and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow processes, and advanced purification techniques such as crystallization and chromatography. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole: The base compound without the hydrochloride salt.
Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole acetate: A similar compound with an acetate salt.
Uniqueness
Rel-(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)octahydropyrano[3,2-b]pyrrole hydrochloride is unique due to its specific stereochemistry and the presence of the pyridinylmethoxy group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H19ClN2O2 |
|---|---|
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
(3S,3aS,7aR)-3-(pyridin-2-ylmethoxy)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrole;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-2-6-14-10(4-1)9-17-12-8-15-11-5-3-7-16-13(11)12;/h1-2,4,6,11-13,15H,3,5,7-9H2;1H/t11-,12+,13+;/m1./s1 |
Clé InChI |
TYAXFYAGQGDKEQ-UQGASIHSSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H]([C@H](CN2)OCC3=CC=CC=N3)OC1.Cl |
SMILES canonique |
C1CC2C(C(CN2)OCC3=CC=CC=N3)OC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


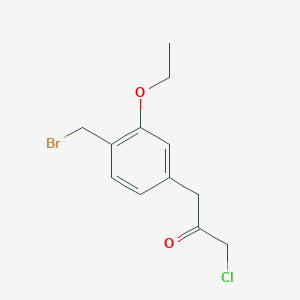
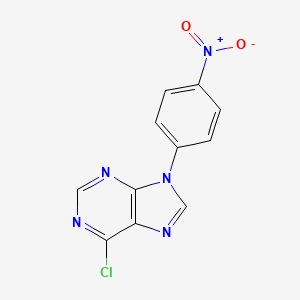
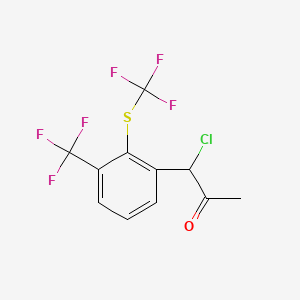
![Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate](/img/structure/B14035873.png)

![9-Methoxy-5,6-dihydro-4H-benzo[2,3]oxocino[5,4-d]isoxazole-3-carboxylic acid](/img/structure/B14035891.png)
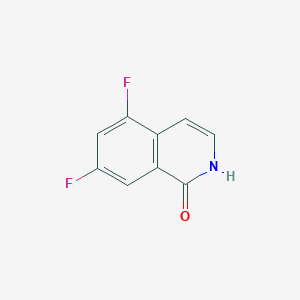
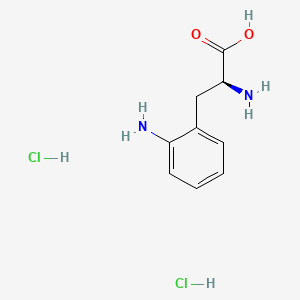
![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)

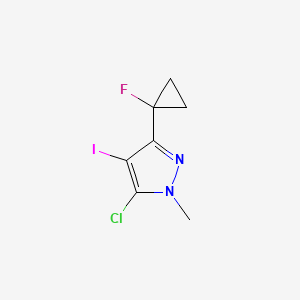
![Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B14035928.png)
